3-(2-Bromo-4-ethylphenoxy)piperidine hydrochloride is a chemical compound with the molecular formula C14H21BrClNO. It features a piperidine ring that is substituted with a brominated phenoxy group and an ethyl group, making it significant in various scientific fields, including chemistry, biology, and medicine. This compound is primarily explored for its potential applications as an intermediate in the synthesis of complex organic molecules and as a ligand in receptor studies.
This compound can be classified as a piperidine derivative due to the presence of the piperidine ring. It is categorized under organic compounds that contain both halogen (bromine) and ether functionalities. The compound's unique structure allows for significant reactivity and interaction with biological targets, making it valuable in medicinal chemistry.
The synthesis of 3-(2-Bromo-4-ethylphenoxy)piperidine hydrochloride typically involves several key steps:
For industrial synthesis, optimized reaction conditions are crucial. This includes controlling temperature, reaction time, and utilizing appropriate solvents and catalysts to ensure high yield and purity of the final product.
The molecular structure of 3-(2-Bromo-4-ethylphenoxy)piperidine hydrochloride can be depicted as follows:
The presence of these functional groups contributes to its chemical properties and biological activities.
3-(2-Bromo-4-ethylphenoxy)piperidine hydrochloride can undergo several types of chemical reactions:
The mechanism of action for 3-(2-Bromo-4-ethylphenoxy)piperidine hydrochloride involves its interaction with specific molecular targets within biological systems. It may function as a ligand that binds to receptors or enzymes, modulating their activity. The precise pathways and targets depend on its application context, which could range from receptor studies to therapeutic interventions .
These properties make it suitable for various applications in synthetic chemistry and biological research.
3-(2-Bromo-4-ethylphenoxy)piperidine hydrochloride has diverse applications across several scientific domains:
Synthesis of 3-(2-bromo-4-ethylphenoxy)piperidine hydrochloride requires carefully sequenced reactions. A prevalent approach involves a palladium-catalyzed coupling between a brominated ethylphenol precursor and a protected piperidine derivative. Key steps include: (1) Selective bromination of 4-ethylphenol at the ortho-position using N-bromosuccinimide (NBS) under radical conditions (azobisisobutyronitrile catalyst) to yield 2-bromo-4-ethylphenol; (2) Activation of the phenol via mesylation or tosylation; (3) Nucleophilic substitution using tert-butyl 3-piperidinylcarbamate under anhydrous conditions with potassium carbonate as base in acetonitrile (85°C, 12h); and (4) Acidic deprotection (trifluoroacetic acid/dichloromethane) followed by hydrochloride salt crystallization [2] [7]. This route achieves an overall yield of 68–72% after salt formation. Alternative pathways employ reductive amination between 2-(2-bromo-4-ethylphenoxy)acetaldehyde and piperidine using sodium triacetoxyborohydride, though yields are lower (55–60%) due to aldehyde instability [6].
Table 1: Comparative Synthesis Routes
Method | Key Reagents/Conditions | Yield (%) | Limitations |
---|---|---|---|
Phenol Alkylation | K₂CO₃, CH₃CN, 85°C; TFA deprotection | 68–72 | Requires anhydrous conditions |
Reductive Amination | NaBH(OAc)₃, DCE, rt | 55–60 | Aldehyde instability |
Direct Nucleophilic Displacement | Tetrabutylammonium bromide, KOH, sulfolane | 65 | High-temperature requirement |
Regioselective bromination of 4-ethylphenol is critical for accessing the target intermediate 2-bromo-4-ethylphenol. Electrophilic bromination using bromine in acetic acid leads to polybromination due to phenol’s activating nature. Instead, NBS in dichloromethane at 0°C with dropwise acetic acid addition achieves 95% regioselectivity for the ortho-brominated product [2] [7]. The reaction mechanism proceeds via a bromonium ion, where the ethyl group’s steric bulk favors ortho-attack. For larger-scale production (>1 mol), solvent-free NBS bromination with silica gel as solid support minimizes dibromide formation (<3%), confirmed by HPLC analysis [5]. Post-reaction quenching with sodium bisulfite and extraction into methyl tert-butyl ether (MTBE) yields a crystalline product after heptane recrystallization (mp 76–78°C) [7].
Ether bond formation between 2-bromo-4-ethylphenol and the piperidine moiety employs either Williamson ether synthesis or phase-transfer catalysis (PTC). Williamson etherification uses 3-bromopiperidine hydrobromide with K₂CO₃ in refluxing acetonitrile (yield: 70%), but competing N-alkylation reduces efficiency. Superior results are achieved via PTC: reacting the phenol with 1-(2-chloroethyl)piperidine hydrochloride using tetrabutylammonium bromide (5 mol%) and 50% NaOH in sulfolane at 100°C for 6h achieves 89% conversion [2] [7]. The hydrophobic catalyst enhances anion transfer, minimizing hydrolysis. Microwave-assisted methods (120°C, 30 min) in DMF further reduce reaction times but require chromatography for purification [6].
Table 2: Etherification Method Performance
Technique | Conditions | Yield (%) | Purification Method |
---|---|---|---|
Williamson Ether | K₂CO₃, CH₃CN, 85°C, 12h | 70 | Recrystallization (MTBE/heptane) |
Phase-Transfer Catalysis | NaOH (aq), sulfolane, 100°C, 6h | 89 | Aqueous extraction |
Microwave-Assisted | KOH, DMF, 120°C, 30 min | 75 | Column chromatography |
Final hydrochloride salt formation is achieved by treating the free base of 3-(2-bromo-4-ethylphenoxy)piperidine with anhydrous HCl in acetone or diethyl ether. The reaction follows a proton-transfer mechanism where the piperidine nitrogen is protonated, followed by crystallization. Optimal conditions involve slow addition of 2M HCl in diethyl ether to a cold (0°C) acetone solution of the free base, yielding 98% pure product after vacuum filtration and washing with cold ether [2]. Solvent selection is critical: acetone/HCl generates smaller crystals with higher surface impurities, while ether/HCl produces large, regular crystals ideal for filtration [8]. For storage stability, the salt must be kept under inert atmosphere at −20°C to prevent decomposition via oxidation or hydrolysis [5] [8]. Recrystallization from ethanol/ether (1:5) increases purity to >99.5% (HPLC), essential for pharmaceutical applications.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7